N-methyl-1-(5-methylisoxazol-3-yl)methanamine
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of N-methyl-1-(5-methylisoxazol-3-yl)methanamine encompasses a complex heterocyclic framework that demonstrates the characteristic properties of substituted isoxazole systems. According to systematic nomenclature conventions, this compound is formally designated as N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine, reflecting its structural organization around the central isoxazole ring system. The molecular formula C6H10N2O corresponds to a molecular weight of 126.16 grams per mole, establishing the basic compositional parameters for this heterocyclic amine derivative.
The structural framework centers on a five-membered isoxazole ring containing adjacent nitrogen and oxygen atoms in positions 1 and 2 respectively, with methyl substitution at position 3 and a methylaminomethyl group attached at position 5. This specific substitution pattern creates a distinctive molecular geometry that influences both the electronic distribution and the conformational preferences of the compound. The presence of the methylamino group introduces additional complexity through potential hydrogen bonding interactions and conformational flexibility around the methylene linker connecting the amine functionality to the heterocyclic core.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-7-2)8-9-5/h3,7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCMPOAWANNSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629712 | |
| Record name | N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-25-8 | |
| Record name | N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 3-amino-5-methylisoxazole as a Key Intermediate
The preparation of N-methyl-1-(5-methylisoxazol-3-yl)methanamine typically begins with the synthesis of 3-amino-5-methylisoxazole, which serves as a crucial intermediate. A patented method (CN107721941B) describes a three-step synthesis route with high purity and yield:
Step 1: Formation of Acetyl Acetonitrile
- React acetonitrile with ethyl acetate in the presence of a metal base (NaH, n-BuLi, or LDA).
- The metal base generates a nucleophilic species from acetonitrile, which attacks ethyl acetate to form acetyl acetonitrile.
- Metal base equivalents: 1.1–1.4 equiv based on acetonitrile; 1 equiv based on ethyl acetate.
Step 2: Hydrazone Formation
- Acetyl acetonitrile is refluxed with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol).
- This step yields a white crystalline hydrazone solid with 88–90% yield and >99% HPLC purity.
Step 3: Ring Closure to 3-amino-5-methylisoxazole
- Hydroxylamine hydrochloride is dissociated with potassium carbonate (2.2–4 equiv) in water.
- The hydrazone is added, and the mixture is heated (65–90 °C) in solvents such as ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran, or 2-methyltetrahydrofuran.
- After reaction, acidification and basification steps precipitate the product.
- Yield: ~78%, HPLC purity ~98.7–98.8%.
Reaction Scheme Summary:
| Step | Reactants & Conditions | Product | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| 1 | Acetonitrile + Ethyl acetate + NaH/n-BuLi/LDA | Acetyl acetonitrile | Not specified | Not specified |
| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide + MeOH/EtOH reflux | Hydrazone (white crystalline) | 88–90 | 99 |
| 3 | Hydrazone + Hydroxylamine hydrochloride + K2CO3 + solvent, heat | 3-amino-5-methylisoxazole | ~78 | 98.7–98.8 |
This method avoids the use of highly toxic solvents like chloroform or carbon tetrachloride and controls isomer impurities effectively, making it suitable for pharmaceutical applications.
Functionalization to this compound
While direct literature on the methylation of 3-amino-5-methylisoxazole to this compound is limited, general synthetic strategies for introducing the N-methyl group on methanamine derivatives are well established:
Reductive Methylation of Amines:
- The primary amine (3-amino-5-methylisoxazole) can be methylated using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under mild conditions.
- This method selectively converts the primary amine to the N-methyl secondary amine without overalkylation.
Alkylation with Methyl Halides:
- Direct alkylation using methyl iodide or methyl bromide in the presence of a base can also yield the N-methyl derivative.
- Careful control of stoichiometry and reaction conditions is necessary to avoid quaternary ammonium salt formation.
-
- Use of methylating agents such as dimethyl sulfate or methyl triflate under controlled conditions.
- Catalytic methylation using methanol and transition metal catalysts (less common for this substrate).
Isoxazole Ring Construction via 1,3-Dipolar Cycloaddition (Alternative Routes)
Other synthetic routes to isoxazole derivatives, which can be adapted for the target compound, involve:
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes:
- Nitrile oxides generated in situ from oximes or hydroximoyl chlorides react with alkynes to form isoxazole rings.
- Microwave irradiation or conventional heating can be used to enhance yields and reduce reaction times.
- This method allows for diverse substitution patterns on the isoxazole ring, including methyl groups at the 5-position.
Summary Table of Preparation Methods
| Methodology | Key Steps & Reagents | Advantages | Yield & Purity | Notes |
|---|---|---|---|---|
| Three-step synthesis (patent CN107721941B) | Acetonitrile + ethyl acetate + metal base → hydrazone formation → ring closure with hydroxylamine | High purity, avoids toxic solvents | Hydrazone: 88–90%, Isoxazole: ~78% | Suitable for pharmaceutical scale |
| Reductive methylation of amine | 3-amino-5-methylisoxazole + formaldehyde + NaBH3CN | Selective N-methylation | Not specified | Common method for N-methyl amines |
| 1,3-Dipolar cycloaddition | Nitrile oxide + alkyne under microwave or heat | Versatile substitution, metal-free options | 50–70% for isoxazole derivatives | Adaptable for various isoxazole targets |
| Metal-free microwave synthesis | Hydroxylamine hydrochloride + base in DMF/i-PrOH | Environmentally friendly | Moderate yields (50–70%) | Avoids metal catalysts |
Research Findings and Considerations
The patented three-step method provides a robust and scalable route to 3-amino-5-methylisoxazole, a key precursor for the target compound, with high purity and controlled impurity profiles, critical for pharmaceutical applications.
The choice of solvent and base in the ring closure step significantly affects yield and purity. Ethylene glycol dimethyl ether and 2-methyltetrahydrofuran are preferred solvents due to their ability to facilitate cyclization and ease of product isolation.
Avoidance of toxic solvents like chloroform and carbon tetrachloride is a major advantage of the patented method, aligning with green chemistry principles.
Alternative synthetic routes via 1,3-dipolar cycloaddition offer flexibility in substituent introduction but may require further functional group transformations to achieve the N-methyl methanamine functionality.
Methylation of the amino group to form this compound is typically achieved by standard organic methylation techniques, which are well-documented but require optimization to prevent overalkylation.
Chemical Reactions Analysis
N-methyl-1-(5-methylisoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-methyl-1-(5-methylisoxazol-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of N-methyl-1-(5-methylisoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl-Substituted Isoxazole Derivatives
- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine (C₁₁H₁₃N₂O): This analog replaces the 5-methyl group with a phenyl ring, increasing steric bulk and aromaticity. The phenyl substitution enhances lipophilicity (logP ~2.1 vs.
- Pyrazole rings exhibit distinct electronic properties, with higher basicity (pKa ~2.5) compared to isoxazoles (pKa ~1.2), influencing solubility and reactivity ().
Methyl-Substituted Isoxazole Derivatives
- N-Ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine (C₉H₁₆N₂O): This compound features a diethylamine group instead of methylamine.
Heterocycle Core Modifications
Triazole Derivatives
- N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (C₁₃H₁₈N₄): Replacing isoxazole with triazole introduces an additional nitrogen atom, enhancing polarity and hydrogen-bond acceptor capacity. Triazoles also exhibit stronger coordination to metal ions, making them suitable for catalytic applications ().
Benzimidazole Derivatives
- N’-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (e.g., 3a-3b): These compounds feature a benzimidazole core, which provides planar aromaticity and π-stacking capabilities absent in isoxazoles. Such structural differences significantly alter electronic spectra and biological target interactions ().
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Methyl groups on isoxazoles donate electron density via inductive effects, stabilizing the ring and reducing reactivity toward electrophiles compared to phenyl-substituted analogs .
- Biological Relevance: The methylamine group in this compound may serve as a hydrogen-bond donor, enhancing interactions with biological targets like enzymes or receptors. In contrast, diethylamine derivatives lack this capability, limiting their pharmacological utility .
- Synthetic Flexibility : The compound’s methyl and amine groups allow facile functionalization, as demonstrated by its role as a precursor for downstream products like N-methyl-1-(pyridin-4-yl)piperidin-4-amine .
Biological Activity
N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 126.16 g/mol. The compound features a methanamine backbone with a methyl group and a 5-methylisoxazole moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions. The exact mechanisms are still under investigation, but preliminary studies suggest modulation of enzyme activity and receptor interactions that may lead to therapeutic effects in neurological disorders.
Biological Activities
1. Neuropharmacological Effects
- Studies have shown that this compound exhibits significant neuropharmacological activity. It may enhance neurotransmitter levels or modulate their receptors, thereby influencing mood and cognitive processes.
2. Immunomodulatory Properties
- The compound has been evaluated for its immunomodulatory effects, suggesting potential applications in treating autoimmune diseases. In vitro studies demonstrated its ability to modulate immune responses through interactions with immune cell cultures.
3. Antimicrobial Activity
- Some derivatives of isoxazole compounds have shown antimicrobial properties, indicating that this compound may also possess similar activities against various pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuropharmacological | Modulates neurotransmitter systems | , |
| Immunomodulatory | Alters immune responses in vitro | , |
| Antimicrobial | Potential activity against bacteria and fungi |
Case Studies
Case Study 1: Neuropharmacological Assessment
A study conducted on animal models evaluated the effects of this compound on behavior indicative of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential therapeutic applications for mood disorders.
Case Study 2: Immunomodulation
In vitro experiments assessed the impact of the compound on T-cell activation. Results showed that treatment with this compound led to a decrease in pro-inflammatory cytokine production, highlighting its potential as an immunosuppressive agent in autoimmune conditions.
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into structure-activity relationships (SAR) will be crucial for optimizing its pharmacological profile and enhancing therapeutic efficacy.
Q & A
Q. How can researchers confirm the molecular structure of N-methyl-1-(5-methylisoxazol-3-yl)methanamine experimentally?
- Methodological Answer : The compound’s structure is validated using ¹H NMR and ¹³C NMR spectroscopy to analyze proton and carbon environments, particularly focusing on the isoxazole ring (δ 6.0–6.5 ppm for the isoxazole proton) and the methylamine group (δ 2.2–2.5 ppm for N-methyl protons). Mass spectrometry (MS) confirms the molecular ion peak (m/z 202.257 for [M+H]⁺) . For unambiguous confirmation, X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve bond angles and torsional strain in the isoxazole-methanamine backbone .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A typical synthesis involves condensation reactions between 5-methylisoxazole-3-carbaldehyde and methylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C). Alternative routes use Lewis acid-catalyzed cyclization of β-diketone precursors with nitriles, as demonstrated in analogous isoxazole syntheses . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation using HPLC-UV (λ = 254 nm) and LC-MS to identify breakdown products (e.g., hydrolysis of the isoxazole ring). Thermal stability is analyzed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to determine frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Software like Gaussian 16 or ORCA can model the isoxazole ring’s aromaticity and the methylamine group’s nucleophilicity. Compare results with experimental UV-Vis spectra (λmax ~270 nm for isoxazole π→π* transitions) .
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from conformational isomerism or solvent effects . Use variable-temperature NMR to probe dynamic processes or switch solvents (CDCl₃ vs. DMSO-d₆). Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. If crystallography data conflicts with solution-phase spectra, consider molecular dynamics simulations to model solvent interactions .
Q. What strategies are effective for studying the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer : Screen for biological activity via in vitro assays (e.g., enzyme inhibition, receptor binding). The isoxazole moiety may target kinases or GPCRs; pair with molecular docking (AutoDock Vina, Schrödinger) to predict binding poses. Synthesize analogs (e.g., substituting the methyl group with halogens) and correlate structural variations with activity using SAR/QSAR models .
Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : React the methylamine group with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts. Monitor progress via TLC and isolate products using flash chromatography . For isoxazole ring functionalization, employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids. Confirm regioselectivity via NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
